molecular formula C17H18N2O5 B6089833 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide

Cat. No.: B6089833
M. Wt: 330.33 g/mol
InChI Key: UGVMFFGLJIHMEC-VCHYOVAHSA-N
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Description

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide is a chemical compound with the molecular formula C17H18N2O5 and a molecular weight of 330.343 g/mol . This compound is known for its unique structure, which includes both hydroxy and methoxy functional groups, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-22-14-5-3-4-6-15(14)24-11-17(21)19-18-10-12-7-8-13(20)16(9-12)23-2/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVMFFGLJIHMEC-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-(2-methoxyphenoxy)acetohydrazide under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation process. The reaction mixture is then refluxed for several hours, followed by cooling and crystallization to obtain the desired product.

Chemical Reactions Analysis

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .

Comparison with Similar Compounds

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position and number of methoxy and hydroxy groups, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide makes it particularly versatile and valuable in various applications.

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